molecular formula C9H10N4 B8242613 7-Azido-1,2,3,4-tetrahydroisoquinoline

7-Azido-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B8242613
M. Wt: 174.20 g/mol
InChI Key: GQVOUQARSPQBQA-UHFFFAOYSA-N
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Description

7-Azido-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a suitable leaving group at the seventh position is replaced by an azido group using sodium azide (NaN₃) in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating conditions .

Industrial Production Methods: While specific industrial production methods for 7-Azido-1,2,3,4-tetrahydroisoquinoline are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring safety measures are in place due to the potentially hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions: 7-Azido-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.

    Substitution: The azido group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C).

    Cycloaddition: Alkynes, copper(I) catalysts for click chemistry.

    Substitution: Sodium azide (NaN₃), dimethylformamide (DMF), dimethyl sulfoxide (DMSO).

Major Products:

    Reduction: 7-Amino-1,2,3,4-tetrahydroisoquinoline.

    Cycloaddition: 1,2,3-Triazole derivatives.

    Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-Azido-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Azido-1,2,3,4-tetrahydroisoquinoline largely depends on the specific application and the chemical transformations it undergoes. For instance, in biological systems, the azido group can be reduced to an amine, which may interact with various molecular targets such as enzymes or receptors. The triazole derivatives formed through cycloaddition reactions can also exhibit unique binding properties to biological targets, influencing pathways involved in cell signaling and metabolism .

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: The parent compound, known for its neuroprotective and neurotoxic properties.

    7-Amino-1,2,3,4-tetrahydroisoquinoline: The reduced form of 7-Azido-1,2,3,4-tetrahydroisoquinoline.

    1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its neurotoxic effects and relevance in Parkinson’s disease research.

Uniqueness: this compound is unique due to the presence of the azido group, which allows for versatile chemical modifications and applications in click chemistry. This distinguishes it from other tetrahydroisoquinoline derivatives that may not possess such reactive functional groups .

Properties

IUPAC Name

7-azido-1,2,3,4-tetrahydroisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-13-12-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVOUQARSPQBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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